2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Description
2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid hydrochloride is a halogenated and fluorinated amino acid derivative. Its structure comprises an acetic acid backbone substituted with an amino group and a 3-chloro-5-(trifluoromethyl)phenyl aromatic ring.
Properties
IUPAC Name |
2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2.ClH/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13;/h1-3,7H,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYAULTUARKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Chlorotrifluoromethylbenzene
The synthesis begins with o-chlorotrifluoromethylbenzene, which undergoes nitration using acetic anhydride and 68% nitric acid at 10–15°C to produce 4-nitro-2-trifluoromethylchlorobenzene. This method replaces traditional mixed acid systems, reducing side reactions:
Reaction Conditions
Catalytic Reduction to Amine
The nitro intermediate is reduced using hydrazine hydrate in the presence of FeCl₃·6H₂O and activated carbon (400–800 mesh). Ethanol serves as the solvent under reflux:
| Parameter | Specification |
|---|---|
| Temperature | 78–80°C (reflux) |
| Reaction time | 3–3.5 hours |
| Hydrazine hydrate | 80% w/w solution |
| Yield | 88–90% |
Grignard-Based Acetic Acid Formation
Grignard Reagent Preparation
A 1-bromo-3,5-dichloro-4-substituted compound reacts with magnesium in anhydrous THF to form the corresponding Grignard reagent:
Key Parameters
- Solvent: Tetrahydrofuran (THF), distilled over Na/benzophenone
- Temperature: −10°C to 0°C
- Magnesium activation: I₂ catalysis
Trifluoroacetylation
The Grignard reagent reacts with trifluoroacetyl chloride at −20°C, followed by acidic workup (HCl/EtOH) to yield the trifluoroacetophenone intermediate:
$$ \text{R-MgBr} + \text{CF}3\text{COCl} \rightarrow \text{R-CF}3\text{CO-MgBr} \xrightarrow{\text{HCl}} \text{R-CF}_3\text{COOH} $$
Yield Optimization
- Temperature control: Critical below −15°C to prevent ketone decomposition
- Acid concentration: 6M HCl in ethanol
- Isolated yield: 78–82%
Stereoselective Amination
Bucherer–Bergs Reaction
Condensation of 3-chloro-5-(trifluoromethyl)benzaldehyde with ammonium carbonate and KCN in ethanol/water under reflux forms the hydantoin intermediate:
Reaction Setup
Hydrolysis to α-Amino Acid
Hydantoin hydrolysis under alkaline conditions (NaOH, 2M) at 90°C for 6 hours produces the free amino acid, which is subsequently treated with HCl gas in ethyl acetate to form the hydrochloride salt:
$$ \text{Hydantoin} \xrightarrow{\text{NaOH}} \text{NH}2-\text{C(R)-COOH} \xrightarrow{\text{HCl}} \text{NH}2-\text{C(R)-COOH·HCl} $$
Critical Factors
- pH control during hydrolysis: Maintain pH >12
- Salt formation: Use anhydrous HCl gas for stoichiometric conversion
- Overall yield: 68–72%
Catalytic Asymmetric Synthesis
Transition Metal Catalysis
Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP) enables asymmetric hydrogenation of α-keto esters derived from 3-chloro-5-(trifluoromethyl)phenylglyoxylic acid:
| Condition | Value |
|---|---|
| Catalyst loading | 0.5 mol% Pd |
| Pressure | 50 bar H₂ |
| Temperature | 40°C |
| ee | 92–94% |
| Yield | 85–86% |
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) resolves racemic N-acetyl amino esters in toluene at 37°C, achieving 99% enantiomeric excess for the (S)-isomer:
Process Parameters
- Substrate: N-acetyl-2-[3-chloro-5-(trifluoromethyl)phenyl]glycine ethyl ester
- Enzyme loading: 20% w/w
- Conversion: 48–50% (theoretical maximum for kinetic resolution)
- Recovery yield: 95%
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Nitration-Reduction | 72 | N/A | 1.8 | Industrial |
| Grignard | 78 | N/A | 2.1 | Pilot scale |
| Bucherer–Bergs | 68 | Racemic | 1.2 | Lab scale |
| Asymmetric Hydrogenation | 85 | 94 | 3.5 | Bench scale |
| Enzymatic Resolution | 47 | 99 | 4.0 | Lab scale |
*Cost index normalized to nitration-reduction method as baseline (1.0).
Industrial-Scale Process Optimization
The patent US6531597B2 details crystallization from 2-propanol/ethanol (2:1 v/v) at −20°C, achieving 86% recovery of pharmaceutical-grade material. Critical quality attributes include:
- Residual solvents: <300 ppm (ICH Q3C)
- Heavy metals: <10 ppm (USP <231>)
- Enantiomeric purity: >99.5% (HPLC)
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability and efficacy in targeting cancer cells .
- Neurological Disorders : Research has suggested that compounds similar to 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its ability to undergo further chemical reactions makes it valuable in the development of new materials.
- Fluorinated Pharmaceuticals : The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This compound can be utilized as a building block for synthesizing more complex fluorinated molecules with desired biological activities .
Environmental Chemistry
Research into the environmental impact of fluorinated compounds has gained traction due to their persistence and potential toxicity. Studies involving this compound focus on understanding its degradation pathways and ecological effects.
- Toxicity Assessments : The compound has been evaluated for its toxicological profiles, particularly regarding skin and eye irritation. Understanding these properties is crucial for assessing safety in both laboratory and industrial applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of several trifluoromethyl-substituted phenylacetic acids, including derivatives of 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid, on breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly compared to controls, suggesting their potential as anticancer agents.
Case Study 2: Neuropharmacology
In another study focusing on neuropharmacological applications, researchers investigated the effects of this compound on serotonin receptors. The findings revealed that it could modulate receptor activity, leading to alterations in neurotransmitter release patterns, which could be beneficial for treating mood disorders.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with key analogs differing in aromatic substituents or backbone modifications:
Key Observations:
- Comparatively, the 4-chloro-3-fluoro analog (CAS 1135916-92-5) has a less pronounced electron-withdrawing profile due to the absence of CF₃ .
- Steric Hindrance : The cyclobutyl analog (EN300-6730227) introduces steric bulk, which may reduce binding affinity to biological targets compared to the planar phenyl ring in the target compound .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for the target compound are unavailable, trends are inferred:
- Solubility: The free carboxylic acid group enhances water solubility compared to esterified analogs (e.g., (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride) .
- Stability : Hydrochloride salts generally exhibit improved stability over free bases, a feature shared across all compared compounds .
Biological Activity
2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid; hydrochloride (CAS Number: 1259984-59-2) is a synthetic organic compound characterized by its unique trifluoromethyl and chloro-substituted phenyl groups. This compound has garnered significant interest in biological research due to its potential applications in pharmacology, agriculture, and chemical synthesis. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8ClF3N O2·HCl
- Molecular Weight : Approximately 255.62 g/mol
- Structure : The presence of the amino group allows for hydrogen bonding, while the chloro and trifluoromethyl groups enhance lipophilicity and stability.
The biological activity of 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid is attributed to its interaction with various molecular targets in biological systems. The compound's structure facilitates:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Receptor Binding : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, allowing the compound to interact with cellular receptors.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Properties :
- Study Findings : In vitro studies have demonstrated that derivatives containing the trifluoromethyl group show selective activity against Chlamydia species, highlighting their potential as antimicrobial agents .
- Case Study : A recent study evaluated several synthesized compounds based on this scaffold, revealing moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with effective concentrations ranging from 8 μg/mL to 64 μg/mL .
-
Agricultural Applications :
- Pesticidal Activity : The compound is utilized in the formulation of pesticides due to its efficacy against agricultural pests while minimizing harm to non-target species. Field trials have shown significant pest control capabilities without adverse environmental effects.
-
Pharmacological Research :
- Potential Drug Development : As a pharmaceutical intermediate, this compound is being investigated for its role in developing new drugs targeting specific biochemical pathways. Its unique functional groups allow for modifications that can enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid and related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | 2490402-51-0 | Different chloro position | Moderate antibacterial |
| 2-(2-Chloro-4-(trifluoromethyl)phenyl)acetic acid | 601513-26-2 | Similar trifluoromethyl group | Limited activity |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 1270312-86-1 | Pyridine ring | Antimicrobial potential |
Q & A
Basic: What are the established synthetic routes for 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
The compound is synthesized via amine formation/cyclocondensation using precursors such as 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate in the presence of diethyl-aminoethyl chloride hydrochloride . Reaction conditions, including solvent choice (e.g., polar aprotic solvents for improved solubility), temperature control (typically 60–80°C to avoid side reactions), and stoichiometric ratios of reactants, critically affect yield and purity. For instance, excess glycinate derivatives may improve cyclization efficiency but risk byproduct formation. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .
Basic: Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- HPLC/LC-MS : For quantifying purity and detecting trace impurities, especially residual solvents or unreacted intermediates .
- NMR Spectroscopy : H and C NMR are essential for confirming the aromatic trifluoromethyl and chloro-substituted phenyl groups, as well as the acetic acid backbone. F NMR can validate the trifluoromethyl group’s integrity .
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and Cl, ensuring correct salt formation (hydrochloride) .
- Melting Point Analysis : Consistency with literature values (e.g., 181–184°C for analogous chloro-benzoxazole derivatives) indicates purity .
Advanced: How can researchers optimize the separation and purification of this compound using membrane or particle technology?
Advanced separation techniques include:
- Membrane Filtration : Nanofiltration membranes with MWCO <500 Da can isolate the hydrochloride salt from smaller byproducts .
- Particle Technology : Fluidized bed crystallization or spray drying improves particle uniformity, enhancing solubility for pharmacological assays .
- Simulated Moving Bed (SMB) Chromatography : For large-scale purification, SMB reduces solvent use and increases yield compared to batch chromatography .
Advanced: What strategies are effective in resolving contradictions in reported synthetic yields or spectroscopic data across studies?
- Systematic Variable Analysis : Compare reaction parameters (e.g., solvent, catalyst, temperature) across studies to identify critical factors. For example, conflicting NMR data may arise from solvent-induced shifts (DMSO vs. CDCl) .
- Theoretical Frameworks : Apply computational chemistry (e.g., DFT calculations) to predict spectral profiles or reaction pathways, reconciling experimental discrepancies .
- Replication Studies : Reproduce methods under controlled conditions to isolate variables, such as humidity effects on hydrochloride salt stability .
Advanced: What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound, considering its structural analogs?
- Receptor Binding Assays : Test affinity for GABA or serotonin receptors, as structural analogs (e.g., hypnotic and neuroleptic drugs) target these pathways .
- Neuronal Cell Cultures : Primary cortical or hippocampal neurons can assess effects on synaptic activity (e.g., patch-clamp electrophysiology) .
- Metabolic Stability Studies : Use liver microsomes to predict pharmacokinetic profiles, critical for optimizing bioavailability in preclinical models .
Advanced: How can researchers design stability studies to evaluate the compound’s degradation under varying storage and experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- pH Stability Profiling : Assess hydrolysis rates in buffers (pH 1–10) to determine optimal storage conditions (e.g., pH 4–6 for hydrochloride salts) .
- Long-Term Stability : Monitor purity over 6–12 months at –20°C (recommended for lab storage) and 4°C (short-term use) .
Advanced: What mechanistic insights can be gained from studying the trifluoromethyl group’s electronic effects in this compound?
- Computational Modeling : Use molecular docking to evaluate how the electron-withdrawing trifluoromethyl group influences binding to target proteins .
- Spectroscopic Probes : F NMR can track conformational changes in solution, correlating with bioactivity .
- Comparative SAR Studies : Synthesize analogs with –CF, –Cl, or –CH substituents to isolate electronic vs. steric effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
